tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate

Lipophilicity Drug-likeness Physicochemical property

tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate (CAS 1782481-29-1) is a Boc-protected, geminally 3,3-disubstituted pyrrolidine building block with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol. It belongs to the class of N-Boc-pyrrolidine derivatives widely employed in medicinal chemistry for the synthesis of enzyme inhibitors, receptor modulators, and other bioactive molecules.

Molecular Formula C11H21NO4
Molecular Weight 231.292
CAS No. 1782481-29-1
Cat. No. B2777826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate
CAS1782481-29-1
Molecular FormulaC11H21NO4
Molecular Weight231.292
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(CO)OC
InChIInChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-5-11(7-12,8-13)15-4/h13H,5-8H2,1-4H3
InChIKeyXXRZYWCOLXWUBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate (CAS 1782481-29-1) – Core Identity and Procurement Context


tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate (CAS 1782481-29-1) is a Boc-protected, geminally 3,3-disubstituted pyrrolidine building block with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol [1]. It belongs to the class of N-Boc-pyrrolidine derivatives widely employed in medicinal chemistry for the synthesis of enzyme inhibitors, receptor modulators, and other bioactive molecules . The compound features a quaternary carbon at the 3-position bearing both a hydroxymethyl (–CH₂OH) and a methoxy (–OCH₃) group, which confers a distinct polarity and hydrogen-bonding profile compared to mono-substituted or differently substituted pyrrolidine analogs.

Why Generic 3‑Substituted N‑Boc‑Pyrrolidines Cannot Replace tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate (CAS 1782481-29-1)


Procurement based solely on the pyrrolidine scaffold and Boc protection disregards critical differences in physicochemical and structural properties that dictate downstream synthetic and biological outcomes. The target compound’s 3,3-geminal disubstitution with both a hydroxymethyl and a methoxy group creates a quaternary center that alters molecular shape, lipophilicity, and hydrogen-bonding capacity relative to common analogs such as tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate or tert-butyl 3-methoxypyrrolidine-1-carboxylate [1]. These differences translate into quantifiable variations in logP, topological polar surface area (TPSA), and hydrogen-bond acceptor count, which directly affect solubility, permeability, and target engagement in medicinal chemistry campaigns . Generic substitution therefore risks synthetic re‑optimization and biological profile drift.

Quantitative Differentiation Evidence for tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate (CAS 1782481-29-1) vs. Closest Analogs


XLogP3 Lipophilicity: 0.3 for the Target vs. 0.8–1.2 for Mono‑Substituted Analogs

The target compound exhibits a computed XLogP3 of 0.3, which is 0.5 log units lower than tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (0.8) and 0.9 log units lower than the 3-methoxy and 3-methyl analogs (1.2 each). This reduced lipophilicity, arising from the simultaneous presence of both polar hydroxymethyl and methoxy substituents on the quaternary 3‑carbon, places the compound closer to the optimal logP range for CNS drug-like properties and aqueous solubility [1][2].

Lipophilicity Drug-likeness Physicochemical property

Topological Polar Surface Area (TPSA): 59 Ų vs. 49.8 Ų for Mono‑Substituted and Methyl Analogs

The target compound possesses a TPSA of 59 Ų, which is 9.2 Ų greater than that of both the 3-hydroxymethyl analog (49.8 Ų) and the 3-methyl analog (49.8 Ų). The increase is attributable to the additional oxygen atom in the methoxy group that acts as a hydrogen-bond acceptor, elevating TPSA without adding a donor [1][2].

Polar surface area Permeability Oral bioavailability

Hydrogen-Bond Acceptor Count: 4 Acceptors vs. 3 for Most Single‑Substituent Analogs

With both a hydroxymethyl oxygen and a methoxy oxygen, in addition to the carbamate carbonyl and the ring nitrogen, the target compound offers 4 hydrogen-bond acceptor (HBA) sites, versus only 3 HBAs for tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, tert-butyl 3-methoxypyrrolidine-1-carboxylate, and the 3-methyl analog [1][2]. The hydrogen-bond donor count remains 1 for all compounds bearing a hydroxymethyl group.

Hydrogen bonding Ligand efficiency Molecular recognition

Geminal 3,3‑Disubstitution with a Quaternary Center: Architectural Differentiation from 3‑Mono‑ and 3,4‑Disubstituted Isomers

The compound is distinguished by its quaternary carbon at the pyrrolidine 3‑position, a feature absent in 3‑mono‑substituted analogs (e.g., tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate) and topologically distinct from 3,4‑disubstituted isomers (e.g., tert-butyl 3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate, CAS 1823438-30-7). Geminal 3,3‑disubstitution imposes unique conformational constraints on the pyrrolidine ring, altering the spatial orientation of substituents and thereby influencing molecular recognition by biological targets [1].

Stereochemistry Scaffold diversity Conformational restriction

Commercial Purity Specification: ≥95% HPLC Purity with Validated QC Documentation

The target compound is supplied with a minimum purity specification of 95% (HPLC), as documented by multiple vendors including AKSci (catalog 3956EE) and Chemenu (catalog CM471711) . This specification ensures batch-to-batch consistency for reproducible synthetic transformations. In comparison, certain stereochemically defined analogs (e.g., (3R,4R)-tert-butyl 3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate, CAS 1823438-30-7) may be offered at lower purity or with more limited QC characterization, introducing variability in downstream reaction yields.

Quality control Purity specification Reproducibility

Optimal Application Scenarios for tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate (CAS 1782481-29-1)


Medicinal Chemistry Lead Optimization Requiring Lower logP and Enhanced Polarity

When a hit or lead series based on a mono-substituted N-Boc-pyrrolidine scaffold requires reduced lipophilicity to improve solubility or mitigate off-target binding, the target compound—with its XLogP3 of 0.3, which is 0.5–0.9 log units lower than 3-hydroxymethyl, 3-methoxy, and 3-methyl analogs [1]—serves as a direct drop-in replacement. The additional methoxy group also contributes an extra hydrogen-bond acceptor without increasing donor count, making it suitable for optimizing ligand efficiency metrics in structure-based drug design.

Conformationally Constrained Scaffold Design Exploiting a Quaternary Pyrrolidine Center

For projects requiring rigidification of the pyrrolidine ring to pre-organize pharmacophoric elements, the target compound’s geminal 3,3-disubstitution provides a quaternary carbon that locks the C-3 geometry. This feature is unavailable in 3-mono‑substituted or 3,4‑vicinally disubstituted isomers [1], making the compound uniquely suited for exploring conformation-activity relationships where a sp³-rich, architecturally constrained core is desired.

Parallel Synthesis and Library Production Requiring Reproducible Building Block Quality

The compound’s commercial availability at ≥95% HPLC purity from multiple suppliers ensures consistent starting material quality for high-throughput parallel synthesis [1]. This is critical when generating compound libraries for screening campaigns, where batch variability in building block purity can confound SAR interpretation. The Boc protecting group further enables straightforward N‑deprotection and subsequent diversification.

Synthetic Intermediate for Kinase or Protease Inhibitor Programs Targeting Polar Active Sites

The balanced polarity (TPSA 59 Ų, XLogP3 0.3) and the presence of both hydrogen-bond donor and multiple acceptor functionalities make the compound a suitable intermediate for constructing inhibitors intended for polar enzyme active sites, such as kinases (e.g., EGFR, BRAF) or HCV protease [1]. The hydroxymethyl handle permits further functionalization (e.g., esterification, oxidation, or sulfonation), while the methoxy group provides a metabolically stable lipophilic contact.

Quote Request

Request a Quote for tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.